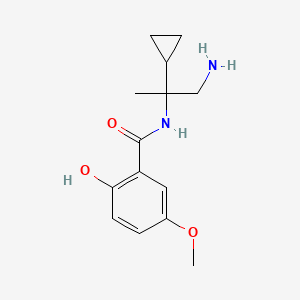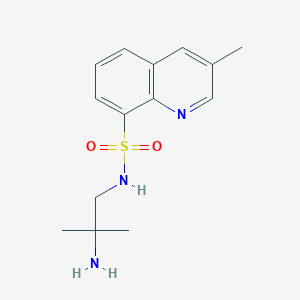
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide, also known as ACPD, is a chemical compound that has been widely used in scientific research. It is a selective agonist for metabotropic glutamate receptors and has been shown to have various biochemical and physiological effects.
作用機序
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide acts as a selective agonist for metabotropic glutamate receptors, specifically the mGluR1 and mGluR5 subtypes. Upon binding to these receptors, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide induces a conformational change that leads to the activation of downstream signaling pathways. This activation leads to the modulation of various physiological processes such as synaptic plasticity, neurotransmitter release, and neuronal excitability.
Biochemical and Physiological Effects:
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic transmission in the hippocampus, leading to improved learning and memory. N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has also been shown to modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine. Additionally, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been shown to modulate neuronal excitability, leading to changes in neuronal firing patterns.
実験室実験の利点と制限
One of the main advantages of using N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide in lab experiments is its selectivity for metabotropic glutamate receptors. This allows for the specific modulation of these receptors without affecting other signaling pathways. Additionally, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has a long half-life, which allows for sustained activation of these receptors. However, one of the limitations of using N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are many future directions for research involving N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide. One potential direction is the development of more selective agonists for specific metabotropic glutamate receptor subtypes. Additionally, further research is needed to fully understand the downstream signaling pathways activated by N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide and their role in physiological processes. Finally, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide could be used as a tool to study the role of metabotropic glutamate receptors in various disease states such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide is a chemical compound that has been widely used in scientific research to study the function of metabotropic glutamate receptors. It has various biochemical and physiological effects and has been shown to modulate various physiological processes such as synaptic plasticity, neurotransmitter release, and neuronal excitability. While there are limitations to using N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide in lab experiments, it remains a valuable tool for studying the role of metabotropic glutamate receptors in various physiological processes and disease states.
合成法
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 2-amino-3-cyclopropylpropanoic acid with 2-hydroxy-5-methoxybenzoyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy.
科学的研究の応用
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been widely used in scientific research to study the function of metabotropic glutamate receptors. These receptors are involved in various physiological processes such as synaptic plasticity, learning, and memory. N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide has been shown to activate these receptors and modulate their function, leading to a better understanding of their role in these processes.
特性
IUPAC Name |
N-(1-amino-2-cyclopropylpropan-2-yl)-2-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(8-15,9-3-4-9)16-13(18)11-7-10(19-2)5-6-12(11)17/h5-7,9,17H,3-4,8,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVUSOFGEJRWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)NC(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(Oxan-4-yl)acetyl]amino]pyridine-4-carboxylic acid](/img/structure/B6646356.png)
![N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6646360.png)



![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)
![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)



![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)